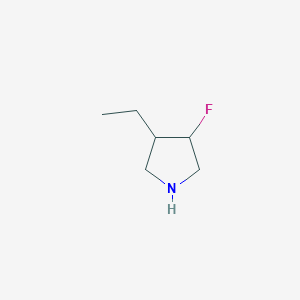
cis-3-Ethyl-4-fluoropyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Ethyl-4-fluoropyrrolidine: is a chemical compound with the molecular formula C6H12FN and a molecular weight of 117.16 g/mol . It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of both an ethyl and a fluorine substituent on the pyrrolidine ring makes this compound particularly interesting for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-ethyl-4-fluoropyrrolidine can be achieved through several methods. One common approach involves the functionalization of preformed pyrrolidine rings. For instance, starting from a pyrrolidine derivative, selective fluorination and ethylation can be carried out under controlled conditions to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: cis-3-Ethyl-4-fluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
cis-3-Ethyl-4-fluoropyrrolidine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of cis-3-ethyl-4-fluoropyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain proteins and enzymes, potentially altering their activity. This can lead to various biological effects, including modulation of enzyme activity and inhibition of specific biochemical pathways .
Comparison with Similar Compounds
cis-3-Fluoro-4-hydroxypyrrolidine: Similar in structure but with a hydroxyl group instead of an ethyl group.
3-Ethyl-4-fluoropyrrolidine: The trans isomer of the compound, differing in the spatial arrangement of the substituents.
4-Fluoropyrrolidine: Lacks the ethyl group, making it less complex.
Uniqueness: cis-3-Ethyl-4-fluoropyrrolidine is unique due to the combination of the ethyl and fluorine substituents on the pyrrolidine ring. This specific arrangement can result in distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H12FN |
|---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
3-ethyl-4-fluoropyrrolidine |
InChI |
InChI=1S/C6H12FN/c1-2-5-3-8-4-6(5)7/h5-6,8H,2-4H2,1H3 |
InChI Key |
JPLZKJOOUSWLAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















